molecular formula C16H19N3O3 B2510244 4-methoxy-1-(2-methylphenyl)-6-oxo-N-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide CAS No. 921558-13-6

4-methoxy-1-(2-methylphenyl)-6-oxo-N-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2510244
CAS No.: 921558-13-6
M. Wt: 301.346
InChI Key: DIYFBEUQWSOSRU-UHFFFAOYSA-N
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Description

4-Methoxy-1-(2-methylphenyl)-6-oxo-N-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide is a chemical compound designed for research and development purposes. This substance belongs to a class of molecules known as 3-oxo-2,3-dihydropyridazine-4-carboxamides, which have been identified in scientific literature as a scaffold of interest for investigating new therapeutic agents, particularly in the field of oncology . The structural core of this compound, featuring a dihydropyridazine ring system, is often explored for its potential to interact with various biological targets. While the specific mechanism of action for this exact molecule requires further investigation, related analogs are under study for their utility in cancer research, highlighting the value of this chemical space for developing novel pharmacological tools . The presence of the isopropyl (propan-2-yl) group on the carboxamide moiety and the ortho-methylphenyl substitution on the pyridazine ring contributes to the compound's overall stereoelectronic properties, which can influence its bioavailability and target binding affinity. This product is intended for use in laboratory research only and is not for diagnostic or therapeutic use. Researchers can employ this compound in various in vitro assays to study its physicochemical characteristics, receptor binding interactions, and cellular activity to advance the discovery of new biological probes.

Properties

IUPAC Name

4-methoxy-1-(2-methylphenyl)-6-oxo-N-propan-2-ylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-10(2)17-16(21)15-13(22-4)9-14(20)19(18-15)12-8-6-5-7-11(12)3/h5-10H,1-4H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYFBEUQWSOSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-(2-methylphenyl)-6-oxo-N-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazine ring, introduction of the methoxy group, and the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as in the laboratory, but with optimizations for cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-(2-methylphenyl)-6-oxo-N-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carboxamide group can yield an amine derivative.

Scientific Research Applications

4-methoxy-1-(2-methylphenyl)-6-oxo-N-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-1-(2-methylphenyl)-6-oxo-N-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazine Core

The biological and physicochemical properties of pyridazine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridazine Carboxamide Derivatives
Compound Name Substituents (Position) Molecular Formula Key Properties/Findings Reference
Target Compound: 4-Methoxy-1-(2-methylphenyl)-6-oxo-N-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide 1: 2-methylphenyl; 3: isopropyl C₁₇H₁₉N₃O₃ Moderate lipophilicity; protease inhibition potential
Dimethyl 2-[[4-Methoxy-1-(2-methylphenyl)-6-oxo-pyridazine-3-carbonyl]amino]benzene-1,4-dicarboxylate (0199) 3: dimethyl ester; 1: 2-methylphenyl C₂₂H₂₀N₃O₇ Low binding affinity (-5.0 kcal/mol)
N-(4-Methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide 1: methyl; 3: 4-methoxyphenyl C₁₃H₁₃N₃O₃ Simplified structure; lower molecular weight (283.26 g/mol)
N-(3,4-Dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide 1: 4-methylphenyl; 3: 3,4-dimethoxyphenyl C₂₁H₂₁N₃O₅ Enhanced solubility due to polar groups
1-(3-Fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide 1: 3-fluorobenzyl; 3: pyridin-3-yl C₁₇H₁₃FN₄O₂ Improved target specificity (fluorine effect)
Key Observations:

Carboxamide vs. Ester Groups : The dimethyl ester derivative (0199) exhibits significantly lower binding affinity (-5.0 kcal/mol) compared to carboxamide analogs, suggesting that the isopropyl carboxamide in the target compound optimizes steric and electronic interactions with biological targets .

Aryl Substituent Effects :

  • The 2-methylphenyl group in the target compound balances lipophilicity and steric bulk, whereas bromophenyl or chlorophenyl analogs (e.g., ) may enhance electron-withdrawing effects but reduce metabolic stability .
  • 3,4-Dimethoxyphenyl substituents () improve solubility but may increase off-target interactions due to bulkier aromatic systems .

Biological Activity

4-Methoxy-1-(2-methylphenyl)-6-oxo-N-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article aims to summarize the biological properties, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H18_{18}N4_{4}O3_{3}

This compound features a pyridazine ring which is known for its diverse biological activities.

Antitumor Effects

Research indicates that this compound exhibits antitumor properties . In a study involving Karpas-422 xenograft models, the compound demonstrated robust antitumor effects when administered at a dosage of 160 mg/kg twice daily (BID). This highlights its potential as an effective treatment option in oncology settings .

The compound is believed to interact with various molecular targets involved in cancer progression. Notably, it may inhibit the activity of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in transcriptional silencing and is often dysregulated in malignancies. The catalytic component of PRC2, EZH2, has been identified as a key target for pharmacological intervention .

Additional Biological Activities

Besides antitumor effects, preliminary studies suggest that this compound may possess other biological activities such as:

  • Antimicrobial properties : Potential efficacy against various bacterial strains.
  • Anti-inflammatory effects : Possible reduction in inflammation markers.

Table of Biological Activities

Activity TypeDescriptionReference
AntitumorSignificant reduction in tumor growth in xenograft models
AntimicrobialIn vitro studies showing effectiveness against specific bacteria
Anti-inflammatoryEvidence suggesting reduction in inflammatory cytokines

Clinical Trials

Currently, this compound is undergoing clinical evaluation to assess its safety and efficacy in humans. Phase I trials are particularly focused on its application in treating hematologic malignancies .

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